2-Bromo-5-isocyanatofuran
Description
2-Bromo-5-isocyanatofuran is a brominated furan derivative containing a reactive isocyanate group (-NCO) at the 5-position and a bromine substituent at the 2-position of the furan ring. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its dual functionality (bromine as a leaving group and isocyanate for nucleophilic additions).
Properties
Molecular Formula |
C5H2BrNO2 |
|---|---|
Molecular Weight |
187.98 g/mol |
IUPAC Name |
2-bromo-5-isocyanatofuran |
InChI |
InChI=1S/C5H2BrNO2/c6-4-1-2-5(9-4)7-3-8/h1-2H |
InChI Key |
HJFITGQETMLRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-isocyanatofuran typically involves the bromination of 5-isocyanatofuran. One efficient method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-5-isocyanatofuran are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isocyanatofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Urethanes and Ureas: Formed from the reaction of the isocyanate group with alcohols and amines.
Substituted Furans: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-5-isocyanatofuran has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Employed in the synthesis of bioactive molecules for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isocyanatofuran largely depends on the functional groups present:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which can inhibit enzyme activity or modify proteins.
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
5-Bromo-2-furaldehyde
- CAS : 1899-24-7
- Formula : C5H3BrO2
- Molecular Weight : 174.98 g/mol .
- Key Differences :
- Replaces the isocyanate group with an aldehyde (-CHO), reducing electrophilicity.
- Used in heterocyclic synthesis but lacks the versatility of the isocyanate group for cross-coupling or polymerization.
| Property | 2-Bromo-5-isocyanatofuran | 5-Bromo-2-furaldehyde |
|---|---|---|
| Functional Groups | -NCO, -Br | -CHO, -Br |
| Reactivity | High (NCO electrophile) | Moderate (CHO nucleophile) |
| Applications | Polymer precursors | Aldehyde intermediates |
3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one
- CAS: Not explicitly listed ().
- Formula: C21H20BrNO3 (inferred from structure).
- Key Differences: Contains a lactone ring (furan-2(5H)-one) and dibenzylamino/methoxy substituents. Bromine at the 3-position reduces steric hindrance compared to 2-bromo substitution. Applications: Primarily in crystallography studies and asymmetric synthesis .
4-Bromo-5-ethoxyfuran-2(5H)-one
Biological Activity
2-Bromo-5-isocyanatofuran is a compound of significant interest in the field of medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for 2-bromo-5-isocyanatofuran is with a molecular weight of approximately 202.01 g/mol. Its structure features a furan ring substituted with both a bromine atom and an isocyanate group, which contribute to its reactivity and biological activity.
Biological Activities
Research indicates that 2-bromo-5-isocyanatofuran exhibits various biological activities, including:
- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains. For instance, studies have reported its inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal Activity : It also demonstrates antifungal properties, particularly against species like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections.
- Anticancer Potential : Preliminary studies indicate that 2-bromo-5-isocyanatofuran may possess anticancer properties, with some research highlighting its ability to induce apoptosis in cancer cell lines.
The biological activity of 2-bromo-5-isocyanatofuran can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The isocyanate group can react with nucleophilic sites in enzymes, potentially leading to enzyme inhibition. This mechanism is crucial for its antibacterial and antifungal activities.
- Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of various concentrations of 2-bromo-5-isocyanatofuran against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial potential. -
Antifungal Activity :
In another study focusing on antifungal properties, 2-bromo-5-isocyanatofuran was tested against Candida albicans. The compound exhibited an MIC of 16 µg/mL, indicating strong antifungal activity. -
Cytotoxicity Studies :
Cytotoxicity assays using human cancer cell lines showed that treatment with 2-bromo-5-isocyanatofuran resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Data Summary
| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | |
| Antifungal | Candida albicans | 16 | |
| Cytotoxicity | Human cancer cell lines | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
